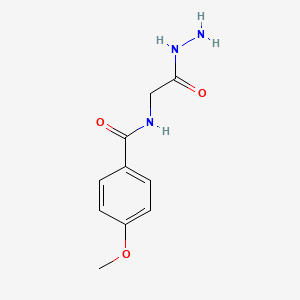

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide

説明

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzamide core linked to a hydrazino-oxoethyl group.

特性

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXGADYLQTIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Step 1: 4-Methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.

Step 2: The 4-methoxybenzoyl chloride is then reacted with hydrazine hydrate to yield N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide.

Industrial Production Methods

Industrial production of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Derivatives with substituted functional groups.

科学的研究の応用

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural differences and similarities among N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and related benzamide derivatives:

Key Observations :

- Hydrazine Derivatives (e.g., ): The hydrazino group enables metal coordination (e.g., N,O-bidentate directing in catalysis) and pH-dependent stability . Substitutions like nitrobenzylidene or benzodioxole enhance π-π stacking or metabolic stability.

- Heterocyclic Derivatives (e.g., ): Imidazopyridine or benzimidazole moieties introduce planar aromatic systems, improving interactions with enzymatic active sites (e.g., EGFR inhibition with docking scores of −9.65 kcal/mol) .

- Piperidinyl-Benzamides (): Bulky substituents (e.g., dichlorobenzyl) enhance selectivity for dopamine D4 receptors, with Ki values in the nanomolar range .

生物活性

N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a benzamide structure, characterized by the following molecular formula: CHNO. Its unique structure contributes to its biological reactivity and activity.

| Property | Value |

|---|---|

| Molecular Weight | 246.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | Not specified |

The biological activity of N-(2-hydrazino-2-oxoethyl)-4-methoxybenzamide is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The hydrazino group is particularly reactive, allowing interactions with nucleophilic sites on proteins, which may affect their stability and function.

Antimicrobial Activity

Preliminary studies indicate that N-(2-hydrazino-2-oxoethyl)-4-methoxybenzamide exhibits promising antimicrobial properties against a range of pathogens. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

Research has demonstrated that N-(2-hydrazino-2-oxoethyl)-4-methoxybenzamide has anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 5.0 |

| HCT116 (colon cancer) | 8.3 |

| A549 (lung cancer) | 6.7 |

Case Studies

- In Vivo Efficacy Against Tumors : A study evaluated the in vivo efficacy of N-(2-hydrazino-2-oxoethyl)-4-methoxybenzamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .

- Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with established chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may help overcome multidrug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。